molecular formula C18H32N4O B3904116 3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine

3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine

Cat. No.: B3904116
M. Wt: 320.5 g/mol
InChI Key: XDPIPPCJFGWNQH-UHFFFAOYSA-N
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Description

3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a triazole ring, and an oxane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring is often synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click reaction.” This reaction is favored for its high yield and specificity.

  • Preparation of Triazole Intermediate

      Reagents: Alkyne, azide, copper(I) catalyst.

      Conditions: Room temperature, aqueous or organic solvent.

      Reaction: Alkyne + Azide → Triazole.

  • Preparation of Piperidine Intermediate

      Reagents: Piperidine, alkyl halide.

      Conditions: Elevated temperature, organic solvent.

      Reaction: Piperidine + Alkyl Halide → Alkylated Piperidine.

  • Final Coupling

      Reagents: Triazole intermediate, piperidine intermediate, base.

      Conditions: Room temperature, organic solvent.

      Reaction: Triazole Intermediate + Piperidine Intermediate → this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures.

      Products: Oxidized derivatives of the piperidine or triazole rings.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Low temperatures, inert atmosphere.

      Products: Reduced derivatives of the piperidine or triazole rings.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Room temperature to elevated temperatures.

      Products: Substituted derivatives at the piperidine or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Amines, thiols.

Scientific Research Applications

3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine has a wide range of applications in scientific research:

  • Chemistry

    • Used as a ligand in coordination chemistry.
    • Employed in the synthesis of complex organic molecules.
  • Biology

    • Acts as a probe in biochemical assays.
    • Utilized in the study of enzyme mechanisms.
  • Medicine

    • Investigated for potential therapeutic properties.
    • Used in drug discovery and development.
  • Industry

    • Applied in the development of new materials.
    • Used in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes. The piperidine ring can interact with biological receptors, influencing cellular functions. The oxane moiety can enhance the solubility and stability of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Tris(benzyltriazolylmethyl)amine

    • Similar structure with three triazole rings.
    • Used as a ligand in click chemistry.
  • Bis(tert-butyltriazolylmethyl)amine

    • Contains two triazole rings.
    • Employed in coordination chemistry.

Uniqueness

3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine is unique due to its combination of a triazole ring, piperidine ring, and oxane moiety. This unique structure imparts distinct chemical and biological properties, making it versatile for various applications.

Properties

IUPAC Name

3-[(4-tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O/c1-18(2,3)17-14-22(20-19-17)13-16-5-4-8-21(12-16)11-15-6-9-23-10-7-15/h14-16H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPIPPCJFGWNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(N=N1)CC2CCCN(C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Tert-butyltriazol-1-yl)methyl]-1-(oxan-4-ylmethyl)piperidine

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